Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl
Description
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate HCl is a spirocyclic compound featuring a unique bicyclic structure comprising a 4-membered and a 6-membered ring system fused at a single atom. The benzyl ester group at the 8-position and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C17H25ClN2O2 |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17;/h1-3,6-7,18H,4-5,8-14H2;1H |
InChI Key |
SBWJDNLOQOAUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride typically involves the reaction of benzylamine with a spirocyclic lactam intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride may involve large-scale batch reactors. The process would include the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
Biological Activities
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride exhibits several biological activities that make it a candidate for further research:
- GABA Receptor Modulation : Research indicates that spirocyclic compounds, including derivatives of diazaspiro compounds, can act as ligands for GABA receptors. These receptors play a crucial role in the central nervous system (CNS), influencing anxiety, mood, and seizure activity. Compounds similar to benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate have shown promise in modulating these receptors, potentially leading to new treatments for neurological disorders .
- Antimicrobial Activity : Some studies have suggested that spirocyclic compounds possess antimicrobial properties. The structural features of benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate may contribute to its effectiveness against various bacterial strains. This aspect is under investigation for potential applications in developing new antibiotics .
Therapeutic Potential
The therapeutic potential of benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride is being explored in various contexts:
- Anxiolytic Effects : Given its interaction with GABA receptors, this compound may be developed as an anxiolytic agent. Preliminary studies suggest that modifications to the diazaspiro structure can enhance binding affinity and selectivity towards specific receptor subtypes .
- Pain Management : There is ongoing research into the analgesic properties of spirocyclic compounds. Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate could potentially be effective in managing pain through its action on central nervous system pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of protein synthesis and cell proliferation .
Comparison with Similar Compounds
Structural Differences
Ring System Variations
- Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate HCl : Features a [4.6] spiro system, balancing conformational rigidity and steric bulk.
- tert-Butyl 1,8-diazaspiro[5.5]undecane-8-carboxylate (Ref: 10-F463620): Larger [5.5] spiro system, offering distinct conformational flexibility for targeting extended protein interfaces .
Substituent Variations
- Benzyl ester vs. tert-Butyl (Boc) groups: Benzyl esters (e.g., CAS: 147611-02-7 ) are labile under hydrogenolysis, enabling selective deprotection in synthetic routes. Boc-protected analogs (e.g., CAS: 937729-06-1 ) provide stability under basic conditions but require acidic cleavage.
- Presence of HCl salt : Enhances aqueous solubility compared to free bases like tert-butyl derivatives .
Heteroatom Modifications
- Methyl 2-oxo-1-oxa-3,8-diazaspiro[4.6]undecane-8-carboxylate : Incorporates an oxygen atom in the spiro system (1-oxa), altering electronic properties and hydrogen-bonding capacity compared to the all-nitrogen diazaspiro structure of the target compound .
Physicochemical Properties
Biological Activity
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride is a complex organic compound with significant biological activity, particularly in medicinal chemistry. Its unique spirocyclic structure, which includes two nitrogen atoms in a bicyclic framework, allows for diverse interactions with biological targets, making it a candidate for drug development.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 288.39 g/mol
- CAS Number : 1160246-79-6
The compound's structural features enhance its potential as an inhibitor of various protein kinases, which play crucial roles in cell signaling and regulation. This interaction is primarily due to the compound's ability to bind effectively to ATP-binding sites within these kinases.
Research indicates that Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate acts as an inhibitor of specific protein kinases. The binding affinity of this compound to various protein targets has been studied using techniques such as:
- Surface Plasmon Resonance (SPR) : To measure binding kinetics.
- Isothermal Titration Calorimetry (ITC) : To assess thermodynamic parameters of binding.
- Molecular Docking Studies : To predict binding modes and affinities.
These studies reveal that the compound can modulate signaling pathways involved in cell proliferation and apoptosis, highlighting its therapeutic potential in treating diseases such as cancer.
Biological Activity and Applications
Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate has shown promise in several biological assays:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis through kinase inhibition.
- Antimicrobial Properties : Preliminary tests suggest potential antimicrobial activity against certain bacterial strains, although further studies are needed to fully characterize this aspect.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Benzyl 2-oxo-1,8-diazaspiro[4.5]decane | Contains an oxo group instead of a carboxylate | Potentially different biological activities |
| Benzyl 1-bromo-8-thia-1-azaspiro[4.5]decane | Features a sulfur atom instead of nitrogen | May exhibit distinct reactivity profiles |
| Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane | Contains two carbonyl groups | Enhanced reactivity due to multiple electrophilic sites |
The distinct combination of nitrogen atoms within the spirocyclic structure of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate contributes to its unique biological interactions compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate:
- Inhibition Studies : Research has demonstrated that this compound effectively inhibits specific kinases involved in cancer progression, leading to reduced tumor growth in xenograft models.
- Safety Profile : Toxicological assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, although long-term studies are still required.
- Synergistic Effects : Preliminary findings suggest that combining this compound with other chemotherapeutic agents may enhance therapeutic efficacy against resistant cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and characterization methods for Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate HCl?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as alkylation, Boc deprotection, and salt formation. For example, intermediates are generated via nucleophilic substitution (e.g., bromoethoxy benzyl derivatives reacting with methylamine in 1,3-dimethyl-2-imidazolidinone at 80°C) . Hydrochloric acid-methanol solutions are used to form the HCl salt, followed by azeotropic drying with toluene . Characterization relies on LCMS (e.g., m/z 701 [M+H]⁺) and HPLC (retention time: 1.27 minutes under SMD-TFA05 conditions) to confirm molecular weight and purity .
Q. Which analytical techniques are critical for structural validation of spirocyclic compounds like this derivative?
- Methodological Answer : LCMS is essential for molecular ion confirmation (e.g., m/z 757 [M+H]⁺ in advanced intermediates) , while HPLC with reversed-phase columns (e.g., YMC-Actus Triart C18) ensures purity and retention time consistency . Additional techniques like ¹H/¹³C NMR (not explicitly cited but standard in spirocycle analysis) can resolve stereochemical details.
Q. How is the hydrochloride salt form generated during synthesis?
- Methodological Answer : The HCl salt is formed by treating the free base with a hydrochloric acid-methanol solution (e.g., 0.5 M HCl in methanol), followed by solvent removal via azeotropic distillation with toluene or n-butanol to isolate the crystalline product .
Advanced Research Questions
Q. How can reaction parameters be optimized to enhance yield and purity of this compound?
- Methodological Answer : Optimization includes:
- Solvent selection : Polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone improve solubility and reaction efficiency .
- Catalysts : Tetrabutyl ammonium iodide (0.001 mmol) accelerates nucleophilic substitutions by phase-transfer mechanisms .
- Temperature control : Stirring at 80°C balances reaction kinetics and minimizes side products .
- Purification : Prep-HPLC with MeCN/water (0.1% formic acid) gradients achieves >95% purity .
Q. What strategies address stereochemical challenges in synthesizing 1,8-diazaspiro derivatives?
- Methodological Answer : Chiral auxiliaries (e.g., tert-butyl carbamates) or enantioselective catalysis can control stereochemistry. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) stabilize transition states during spirocycle formation . Boc deprotection under acidic conditions (4 N HCl/dioxane) retains stereochemical integrity .
Q. How can computational modeling predict the pharmacological activity of this compound?
- Methodological Answer : Molecular docking studies using analogs (e.g., 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane)) can predict binding to biological targets like cystine transporters . QSAR models based on spirocycle logP and hydrogen-bonding capacity may guide structural modifications for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
